molecular formula C₆H₁₀N₄O₂S B1142758 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 79658-64-3

1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B1142758
CAS No.: 79658-64-3
M. Wt: 202.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione is a recognized xanthine oxidase inhibitor investigated for its potential in the management of hyperuricemia and gout. Its primary research value lies in its mechanism of action, where it competes with the substrate hypoxanthine for the molybdenum-pterin center of the xanthine oxidase enzyme, thereby potently inhibiting the catalytic conversion of hypoxanthine to xanthine and subsequently to uric acid. This targeted inhibition is crucial for studies aimed at understanding and modulating purine metabolism pathways. Research into this compound has shown it to be a highly effective inhibitor in preclinical models, demonstrating significant urate-lowering effects. Its specific structural features, including the 6-(ethylthio) and 1-amino substituents on the triazinedione core, are of significant interest in structure-activity relationship (SAR) studies for the development of novel therapeutic agents. Current scientific investigations utilize this compound as a potent tool to probe the biochemical mechanisms of urate production and to evaluate the downstream effects of xanthine oxidase inhibition in various experimental models of metabolic disease.

Properties

IUPAC Name

1-amino-6-ethylsulfanyl-3-methyl-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-3-13-5-8-4(11)9(2)6(12)10(5)7/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAFCUYOMMRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=O)N(C(=O)N1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

The triazine trione core is synthesized via cyclocondensation of methylurea and biuret under acidic conditions. In a representative procedure, biuret (0.052 mol) reacts with methylurea in ethanol with sodium ethoxide, heated to reflux for 4 hours. The product precipitates upon neutralization with saturated NaHCO₃, yielding 3-methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione as a white solid (62% yield).

Key Characterization Data

  • 1H NMR (DMSO-d₆): δ 3.27 (s, 3H, CH₃), 10.85 (s, 1H, NH), 11.02 (s, 1H, NH).

  • LC-MS: m/z 159 [M + H]⁺.

Regioselective Chlorination of the Triazine Core

Conversion to 1,6-Dichloro-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione

Chlorination of the trione is achieved using phosphorus oxychloride (POCl₃) catalyzed by benzyltriethylammonium chloride (BTEAC). A mixture of trione (0.1 mol), POCl₃ (0.5 mol), and BTEAC (0.01 mol) is heated at 95–98°C for 18 hours. Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water. The dichloro intermediate is isolated via filtration (78% yield).

Key Reaction Parameters

  • Temperature: 95–98°C

  • Catalyst: BTEAC (10 mol%)

  • Yield: 78%

Introduction of the Ethylthio Group at Position 6

Nucleophilic Substitution with Sodium Ethylthiolate

The 6-chloro group is displaced by sodium ethylthiolate (NaSEt) in anhydrous tetrahydrofuran (THF). A suspension of dichloro intermediate (0.05 mol) and NaSEt (0.06 mol) in THF is stirred at 60°C for 12 hours. The mixture is filtered, and the filtrate is concentrated to yield 6-(ethylthio)-1-chloro-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione as a pale-yellow solid (85% yield).

Optimization Insights

  • Solvent: THF enhances nucleophilicity of NaSEt.

  • Stoichiometry: 1.2 equiv NaSEt ensures complete substitution.

Characterization Data

  • 1H NMR (DMSO-d₆): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.02 (q, J = 7.2 Hz, 2H, SCH₂), 3.34 (s, 3H, CH₃).

  • LC-MS: m/z 235 [M + H]⁺.

Amination at Position 1

Displacement of Chlorine with Ammonia

The 1-chloro substituent is replaced via treatment with aqueous ammonia (28% w/w) in ethanol. The chloro intermediate (0.03 mol) is refluxed with NH₃ (0.15 mol) for 8 hours. The reaction is concentrated, and the product is recrystallized from ethanol/water to afford 1-amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione as colorless crystals (72% yield).

Critical Conditions

  • Solvent: Ethanol facilitates solubility of ammonia.

  • Temperature: Reflux (78°C) accelerates substitution.

Analytical Validation

  • 1H NMR (DMSO-d₆): δ 1.23 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.98 (q, J = 7.1 Hz, 2H, SCH₂), 3.30 (s, 3H, CH₃), 6.85 (s, 2H, NH₂).

  • 13C NMR (DMSO-d₆): δ 14.1 (CH₂CH₃), 24.8 (SCH₂), 30.5 (CH₃), 155.2 (C=O), 162.4 (C=N).

  • Melting Point: 214–216°C (dec).

Alternative Pathways and Comparative Analysis

One-Pot Ring Construction with Ethylthio and Methyl Groups

An alternative method involves cyclizing N-methyl-N'-(ethylthio)urea with cyanuric chloride. However, this route suffers from poor regiocontrol (<50% yield) and is less scalable than stepwise substitution.

Protective Group Strategies

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Chlorination: Methyltetrahydrofuran (MeTHF) replaces THF for safer handling.

  • Amination: Diisopropylethylamine (DIPEA) accelerates ammonia substitution by scavenging HCl.

Purification Techniques

  • Flash Chromatography: Silica gel with ethyl acetate/hexanes (3:7) removes unreacted starting materials.

  • Recrystallization: Ethanol/water (4:1) yields high-priority product (>99% purity by HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and ethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione has diverse applications across several scientific domains:

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules. Its triazine ring structure allows for various chemical modifications that can lead to novel compounds with desired properties.

Biology

  • Enzyme Inhibition Studies: Research has indicated that compounds in the triazine family may act as enzyme inhibitors. For instance, studies exploring the interaction of similar triazine derivatives with biological targets have shown potential for developing new therapeutic agents .
  • Ligand Development: The compound's ability to bind to specific proteins suggests it could be used in drug design as a ligand for biological targets.

Medicine

  • Anticancer Activity: Preliminary studies have suggested that derivatives of triazines may exhibit cytotoxic effects against cancer cell lines. For example, phenanthro-triazine derivatives have been evaluated for their anticancer properties against MOLT-4 and MCF-7 cell lines .
  • Antimicrobial Properties: The compound is being explored for its potential antimicrobial effects, which could lead to new treatments for bacterial infections.

Industry

  • Advanced Materials Development: The unique properties of this compound make it suitable for use in developing advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific characteristics.

Case Studies

StudyFocusFindings
Study on Triazine DerivativesEnzyme InhibitionIdentified potential inhibitors for key enzymes involved in cancer pathways .
Synthesis of Phenanthro-TriazinesAnticancer ActivityDemonstrated cytotoxic effects against human cancer cell lines (MCF-7) with IC50 values indicating effectiveness .
Development of Novel PolymersMaterial ScienceUtilized triazine-based compounds to enhance thermal stability and mechanical properties of polymers .

Mechanism of Action

The mechanism of action of 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    Sulfentrazone: A herbicide with a similar triazine structure.

    Atrazine: Another triazine herbicide widely used in agriculture.

    Simazine: A triazine compound used as a herbicide.

Uniqueness

1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, ethylthio group, and methyl group makes it a versatile compound for various applications.

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-Amino-6-(ethylthio)-3-methyl-1,3,5-triazine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis of triazine-dione derivatives typically involves cyclization reactions using thiourea or cyanoguanidine precursors. For example, analogous compounds like 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines are synthesized via condensation of alkyl/arylamines with aldehydes, followed by acid-catalyzed cyclization . For the target compound, a plausible route includes:

Starting materials : Ethylthio-substituted cyanoguanidine or thiobiuret derivatives (e.g., 2-imino-4-thiobiuret) .

Cyclization : React with methylamine and formaldehyde under acidic conditions (e.g., concentrated H₂SO₄) to form the triazine-dione core .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via UPLC (>95% recommended for biological assays) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the ethylthio (-SCH₂CH₃), methyl (-CH₃), and amino (-NH₂) substituents. Key signals include δ ~1.3–1.5 ppm (ethyl CH₃) and δ ~3.2–3.5 ppm (triazine ring CH₃) .
  • HRMS (ESI) : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy. For example, a related triazine-dione derivative (C₁₉H₂₃ClN₅O) showed HRMS m/z 372.1570 (calc. 372.1591) .
  • FT-IR : Identify carbonyl (C=O, ~1700–1750 cm⁻¹) and amino (N-H, ~3300–3500 cm⁻¹) stretches.
  • X-ray crystallography (if crystalline): Resolve the triazine-dione ring geometry and substituent orientations .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Triazine derivatives often show MICs in the 2–64 µg/mL range .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Monitor IC₅₀ values and compare to controls like doxorubicin .
  • Enzyme inhibition : Test interactions with dihydrofolate reductase (DHFR) or kinases using fluorescence-based activity assays .

Advanced Research Questions

Q. How can conflicting bioactivity data for triazine-dione derivatives be resolved?

Methodological Answer: Contradictions often arise from substituent effects or assay conditions. For example:

  • Ethylthio vs. methylamino groups : Ethylthio substituents may enhance membrane permeability but reduce target affinity compared to dimethylamino analogs .
  • Assay optimization : Standardize protocols (e.g., pH, serum content) to minimize variability. Use isogenic cell lines to isolate target-specific effects.
  • Data triangulation : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to validate binding modes to kinases or DNA repair enzymes .

Q. What strategies optimize the reaction mechanism for triazine-dione synthesis?

Methodological Answer:

  • Mechanistic studies : Use deuterated solvents (D₂O, CD₃OD) in NMR to track proton exchange during cyclization. For Mannich-type reactions (e.g., xanthane hydride aminomethylation), monitor intermediates via LC-MS .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to improve yields. For example, H₂SO₄ increased cyclization efficiency by 30% in analogous syntheses .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states but require careful water exclusion .

Q. How can structure-activity relationship (SAR) studies be structured for ethylthio-substituted triazine-diones?

Methodological Answer:

  • Substituent variation : Synthesize analogs with:
    • Alkylthio modifications : Replace ethylthio with propylthio or isopropylthio to assess lipophilicity effects.
    • Amino group replacements : Substitute -NH₂ with -NMe₂ or -NHAc to modulate hydrogen-bonding capacity .
  • Pharmacophore mapping : Use 3D-QSAR (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ) with bioactivity .

Q. What methodologies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to recombinant kinases or DNA topoisomerases .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • Cryo-EM/X-ray crystallography : Resolve ligand-target complexes (e.g., with human DHFR) to guide rational design .

Q. How can stability and degradation profiles be assessed under experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH, 24 h): Monitor hydrolysis via HPLC.
    • Oxidative stress (3% H₂O₂): Track sulfoxide formation (ethylthio → ethylsulfinyl) .
  • Photostability : Use a solar simulator (ICH Q1B guidelines) to assess UV-induced degradation.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.